(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid
Brand Name: Vulcanchem
CAS No.: 1198791-65-9
VCID: VC0557821
InChI: InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1
SMILES: CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H19NO4
Molecular Weight: 349,38 g/mole

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

CAS No.: 1198791-65-9

Cat. No.: VC0557821

Molecular Formula: C21H19NO4

Molecular Weight: 349,38 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid - 1198791-65-9

Specification

CAS No. 1198791-65-9
Molecular Formula C21H19NO4
Molecular Weight 349,38 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid
Standard InChI InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1
Standard InChI Key ZXOKSWZUJXKQCQ-OAQYLSRUSA-N
SMILES CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a complex organic compound that belongs to the class of amino acids protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is specifically designed for use in peptide synthesis, where the Fmoc group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.

Chemical Formula and Molecular Weight

  • Molecular Formula: C21H19NO4

  • Molecular Weight: 349.4 g/mol

Synonyms

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

  • 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-

  • Fmoc-(R)-propargyl-Ala-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid

InChI and InChIKey

  • InChI: InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1

  • InChIKey: ZXOKSWZUJXKQCQ-OAQYLSRUSA-N

SMILES

CC@@(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Applications in Peptide Synthesis

This compound is used in solid-phase peptide synthesis (SPPS) as a building block. The Fmoc group is easily removable under mild conditions, typically using piperidine, allowing for the sequential addition of amino acids to form peptides. The presence of the propargyl group (a terminal alkyne) provides a site for further modification through click chemistry, enabling the attachment of various functional groups or labels to the peptide.

Chemical and Physical Characteristics

CharacteristicDescription
AppearanceTypically a white solid
SolubilitySoluble in organic solvents like DMF and DCM
StabilityStable under normal conditions, but sensitive to moisture and light
HandlingRequires protection from moisture and light during storage

Synthesis and Preparation

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid involves the protection of the amino group of a propargyl alanine derivative with the Fmoc group. This is typically achieved through reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base.

Research Findings and Applications

Recent research has highlighted the utility of this compound in the synthesis of peptides with specific functionalities, such as fluorescent labels or bioconjugation sites. The presence of the alkyne group allows for efficient click chemistry reactions, expanding the scope of peptide modification and application in biomedical research.

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